molecular formula C11H16N2OS B12263598 8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B12263598
M. Wt: 224.32 g/mol
InChI Key: XBULCRYOIFAUQS-UHFFFAOYSA-N
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Description

8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a thiazole ring and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of thiosemicarbazide derivatives with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions can vary, with or without the use of a base catalyst, to optimize yield and reaction time .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its combination of a thiazole ring and a bicyclic octane structure, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

8-(4-methyl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C11H16N2OS/c1-7-6-15-11(12-7)13-8-2-3-9(13)5-10(14)4-8/h6,8-10,14H,2-5H2,1H3

InChI Key

XBULCRYOIFAUQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2C3CCC2CC(C3)O

Origin of Product

United States

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